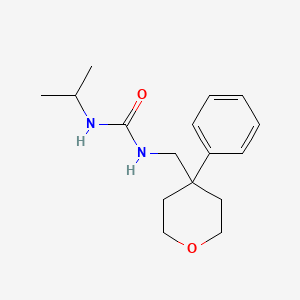

![molecular formula C22H14ClN7O B2953745 6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891102-73-1](/img/structure/B2953745.png)

6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

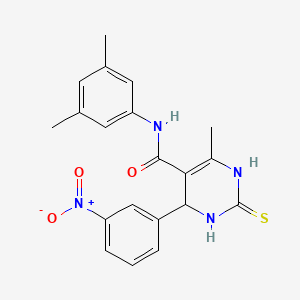

The compound “6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a triazole ring, and a pyridazine ring . These functional groups are common in many pharmaceutical compounds due to their ability to bind with a variety of enzymes and receptors in biological systems .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazole compounds are generally synthesized through the reaction of azides and alkynes . This reaction, known as the Huisgen cycloaddition, is a popular method for synthesizing triazole compounds .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The triazole ring, in particular, contains two carbon and three nitrogen atoms, which can readily bind in biological systems .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking

A study detailed the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds showed moderate to good binding energies, indicating potential applications in drug design and development (Flefel et al., 2018).

Biological Studies

Research on triazolothiadiazines and triazolothiadiazoles containing a 6‐Chloropyridin‐3‐yl methyl moiety revealed their antimicrobial and insecticidal activities, underscoring the compound's relevance in developing new agents for controlling microbial infections and pests (Holla et al., 2006).

Structural Analysis and Drug Development

Another study focused on the synthesis, structure analysis, density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks of a compound similar to the one of interest. This research provided insights into the structural characteristics and potential pharmaceutical applications of such heterocyclic compounds (Sallam et al., 2021).

Anti-diabetic Drug Evaluation

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, showcasing the role of similar structures in developing anti-diabetic medications through enzyme inhibition mechanisms and insulinotropic activities (Bindu et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the kinase activity, leading to a decrease in downstream signaling and ultimately resulting in reduced cell proliferation and survival .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts several downstream effects, including cell proliferation, survival, and angiogenesis . This can lead to a reduction in tumor growth and metastasis .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of cells in a dose-dependent manner and induces apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN7O/c23-19-10-6-15(13-25-19)22(31)26-16-7-4-14(5-8-16)17-9-11-20-27-28-21(30(20)29-17)18-3-1-2-12-24-18/h1-13H,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEABYGRVUWDDTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CN=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2953662.png)

![3-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B2953665.png)

![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2953673.png)

![[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2953674.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2953675.png)

![N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2953677.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide](/img/structure/B2953680.png)

![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)

![Ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2953683.png)